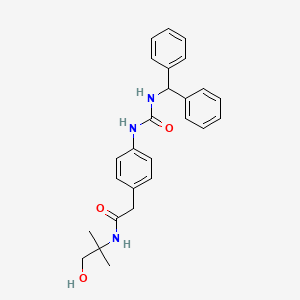![molecular formula C13H12N4O3 B2660385 methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 879774-30-8](/img/structure/B2660385.png)
methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .
Molecular Structure Analysis
The molecular formula of “methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is C13H12N4O3, with a molecular weight of 272.26 . The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .
Chemical Reactions Analysis
The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar .
Physical And Chemical Properties Analysis
The molecular formula of “methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is C13H12N4O3, with a molecular weight of 272.26 .
Scientific Research Applications
Vibrational Spectroscopy and Quantum Computational Studies
Compounds with the benzimidazole moiety have been used in vibrational spectroscopy and quantum computational studies . These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of such compounds .
Molecular Docking Studies
Molecular docking studies have also been conducted with benzimidazole derivatives . These studies help in predicting protein binding, which is crucial in drug discovery and development .
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial activity . They have been effective against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Anticancer Activity
Benzimidazole derivatives have been explored for their potential anticancer activity . They have shown promising results in preclinical studies .
Agricultural Fungicides
Compounds containing benzimidazole have been used as agricultural fungicides . They are convenient to use, exhibit no significant toxicity or side effects on crops, and have a minimal environmental impact .
Proton-Pump Inhibitors
Benzimidazole derivatives are used as important drug candidates such as proton-pump inhibitors (PPIs) like lansoprazole and omeprazole . These drugs are used to reduce the production of stomach acid .
Mechanism of Action
properties
IUPAC Name |
methyl 2-[2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-12(19)7-8-6-11(18)17(16-8)13-14-9-4-2-3-5-10(9)15-13/h2-6,16H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSZHYDEAHKSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2660304.png)

![2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide](/img/structure/B2660307.png)
![2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile](/img/structure/B2660309.png)


![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2660312.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2660315.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2660318.png)
![(E)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2660319.png)
![4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2660321.png)
![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)